N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-8(19)9-2-4-10(5-3-9)16-11(20)7-22-13-17-15-6-12(21)18(13)14/h2-6H,7,14H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBMFJFZOTDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS Number: 905769-55-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₅O₃S, with a molecular weight of 319.34 g/mol. The compound features a thiazole moiety that is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₃S |
| Molecular Weight | 319.34 g/mol |
| CAS Number | 905769-55-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, demonstrating significant activity against melanoma and pancreatic cancer cells.
The proposed mechanism involves the induction of apoptosis and autophagy in cancer cells. In vitro studies have shown that the compound triggers cell death pathways by activating caspases and promoting mitochondrial dysfunction. Additionally, it has been observed to inhibit key signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and acetylphenyl group can significantly affect the biological activity of the compound. For instance:
- Thiazole Moiety : The presence of electron-withdrawing groups enhances anticancer activity.
- Acetylphenyl Group : Substituents on this phenyl ring can modulate potency and selectivity towards cancer cells.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Other Compounds
To provide context for its efficacy, a comparison with other thiazole-based compounds is useful:
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| N-(4-acetylphenyl)-2-(thiazole derivative) | 1.61 ± 1.92 | Apoptosis induction |
| N-(3-acetylphenyl)-2-(thiazole derivative) | 1.98 ± 1.22 | Autophagy and apoptosis |
| Standard Chemotherapeutic Agent (e.g., Doxorubicin) | Varies | DNA intercalation and topoisomerase inhibition |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes both an acetylphenyl group and a triazine moiety. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol. The presence of nitrogen and sulfur atoms in its structure contributes to its unique biological activities.
Research has indicated that N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant growth inhibition in specific tumor models, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This could be beneficial in developing new antibiotics or treatments for infections.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Anticancer Studies
In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
Antimicrobial Activity
Research evaluating the antimicrobial potential revealed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 10 to 50 µg/mL.
Anti-inflammatory Research
Inhibition assays indicated that the compound could inhibit COX enzymes with IC50 values as follows:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
